molecular formula C26H29ClN2O4S B1662199 kn-93 CAS No. 139298-40-1

kn-93

Cat. No.: B1662199
CAS No.: 139298-40-1
M. Wt: 501.0 g/mol
InChI Key: LLLQTDSSHZREGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KN-93 (C₂₄H₂₅ClN₂O₃) is a cell-permeable, synthetic inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), initially developed to study CaMKII signaling in cellular processes. Its primary mechanism involves binding to the Ca²⁺/calmodulin (Ca²⁺/CaM) complex, thereby preventing CaMKII activation by blocking Ca²⁺/CaM interaction with the kinase . This compound has been widely used to investigate roles of CaMKII in diverse physiological and pathological contexts, including cardiac arrhythmias , neuronal polarization , cancer therapy , and immune regulation . Recent studies, however, reveal that this compound may also affect non-CaMKII targets, such as voltage-gated potassium channels , necessitating careful interpretation of its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: KN-93 can be synthesized through a multi-step process involving the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine, followed by the addition of 2-hydroxyethylamine and 4-methoxybenzenesulfonyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), with temperature control and purification steps to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often formulated in DMSO for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: KN-93 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and DMSO, as well as reagents like 4-chlorocinnamyl chloride and N-methylbenzylamine. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its selective inhibition of CaMKII. Other by-products may include unreacted starting materials and side products from incomplete reactions, which are typically removed during the purification process .

Scientific Research Applications

Neuroprotective Effects

Mechanisms of Action
KN-93 has been extensively studied for its neuroprotective properties, particularly in models of traumatic brain injury and neurodegenerative diseases. Research indicates that this compound can:

  • Reduce Apoptosis: In cultured cortical neurons exposed to N-methyl-D-aspartate (NMDA), this compound treatment significantly decreased neuronal apoptosis and improved cell viability in a dose-dependent manner. Specifically, doses of 0.25, 0.5, and 1.0 μM were effective, with the highest dose showing the most significant protective effect against NMDA-induced cell death .
  • Modulate Calcium Influx: The compound effectively mitigates calcium overload induced by NMDA, which is a critical factor in neuronal apoptosis. Treatment with this compound led to a significant reduction in intracellular calcium levels, particularly at higher concentrations .

Case Study: Traumatic Brain Injury
In a study involving traumatic brain injury models, this compound demonstrated a protective effect by inhibiting the activation of caspase-3 and reducing neuronal damage. This suggests that this compound may be beneficial in therapeutic strategies for managing brain injuries .

Cardiovascular Applications

Impact on Angiogenesis and Cardiac Remodeling
this compound has been shown to impair angiogenesis and exacerbate cardiac remodeling in heart failure models. Specifically:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) Pathways: Research indicates that this compound inhibits the NOX2/mtROS/p-VEGFR2 and STAT3 signaling pathways, leading to reduced microvessel density and increased apoptosis of vascular endothelial cells . This effect highlights its potential role in cardiovascular diseases where angiogenesis is compromised.

Case Study: Heart Failure Models
In vivo studies demonstrated that administration of this compound resulted in significant cardiac hypertrophy and myocardial apoptosis, suggesting that while it may have neuroprotective effects, it could also worsen heart conditions under certain circumstances .

Bone Metabolism

Effects on Osteoclast Differentiation
this compound has been implicated in bone metabolism by affecting osteoclast differentiation:

  • Inhibition of Osteoclast Activity: Studies found that this compound inhibited the formation of TRAP-positive multinucleated cells and reduced bone resorption activity. The compound decreased intracellular calcium levels and expression of osteoclast-specific genes, indicating its potential as a therapeutic agent in conditions characterized by excessive bone resorption, such as osteoporosis .

Drug Withdrawal Syndromes

Modulation of Withdrawal Symptoms
Research has indicated that this compound may play a role in alleviating symptoms associated with opioid withdrawal:

  • Effect on Morphine Dependency: In animal models, administration of this compound attenuated withdrawal signs induced by naloxone after chronic morphine exposure. This suggests that inhibiting CaMKII activity may mitigate some physiological adaptations associated with drug dependency .

Summary Table of Applications

Application Area Mechanism/Effect Key Findings/Studies
NeuroprotectionReduces apoptosis; modulates calcium influxSignificant improvement in neuronal viability post-NMDA injury
Cardiovascular HealthImpairs angiogenesis; exacerbates cardiac remodelingIncreased myocardial apoptosis and hypertrophy observed
Bone MetabolismInhibits osteoclast differentiationReduction in bone resorption activity noted
Drug WithdrawalAttenuates withdrawal symptomsReduced signs of morphine withdrawal in animal models

Mechanism of Action

KN-93 exerts its effects by binding to the calcium/calmodulin complex, thereby preventing the activation of CaMKII. This inhibition blocks the phosphorylation of target proteins, which in turn modulates various cellular processes. The molecular targets of this compound include the regulatory C-terminal α-helix of CaMKII, which is crucial for its activation . By inhibiting CaMKII, this compound can alter calcium signaling pathways and affect processes such as muscle contraction, neurotransmitter release, and gene expression .

Comparison with Similar Compounds

KN-93 vs. KN-92 (Inactive Control)

KN-92, a structural analog of this compound, lacks CaMKII inhibitory activity and serves as a critical control to validate this compound specificity.

  • This compound increases p53 expression and induces apoptosis in NIH 3T3 fibroblasts, whereas KN-92 is inert .

Table 1: this compound vs. KN-92

Parameter This compound KN-92
CaMKII Inhibition Yes (IC₅₀ ~5–10 µM) No
Cell Proliferation Inhibits (dose-dependent) No effect
Apoptosis Induction Yes (via p53 upregulation) No

This compound vs. Autocamtide-2-Related Inhibitory Peptide (AIP)

AIP is a selective, peptide-based CaMKII inhibitor that directly blocks the kinase’s catalytic domain.

  • Mechanism :
    • AIP competitively inhibits CaMKII’s substrate-binding site, unlike this compound, which targets Ca²⁺/CaM .
  • AIP’s peptide nature limits its cell permeability compared to this compound’s small-molecule design.

Table 2: this compound vs. AIP

Parameter This compound AIP
Target Site Ca²⁺/CaM complex Catalytic domain
Reversibility Irreversible Partially reversible
Cell Permeability High (small molecule) Low (peptide)

This compound vs. STO-609 (CaMKK Inhibitor)

STO-609 inhibits calcium/calmodulin-dependent protein kinase kinase (CaMKK), upstream of CaMKs.

  • Pathway Specificity :
    • This compound inhibits CaMKII, while STO-609 blocks CaMKK, indirectly affecting CaMKI and CaMKIV .
    • In neuronal polarization, both this compound (10 µM) and STO-609 (1 µM) impair Wnt5a-dependent axonal elongation, suggesting overlapping downstream effects despite distinct targets .

Table 3: this compound vs. STO-609

Parameter This compound STO-609
Primary Target CaMKII CaMKK
Secondary Effects Non-CaMKII channels (e.g., Kv) Indirect CaMKI/IV inhibition

This compound vs. W-7 (Calmodulin Antagonist)

W-7 is a broad-spectrum calmodulin antagonist with lower specificity.

  • Mechanistic Contrast :
    • This compound selectively disrupts Ca²⁺/CaM binding to CaMKII, whereas W-7 inhibits all Ca²⁺/CaM-dependent processes (e.g., SERCA pumps) .
    • W-7 (IC₅₀ = 125 µM) is less potent than this compound (IC₅₀ = 5–10 µM) in CaMKII-related assays .

Context-Dependent Effects of this compound vs. Other CaMKII Inhibitors

  • Cardiac Effects :
    • This compound exacerbates calcium overload injury in isolated rat hearts but reduces arrhythmias in junctin-deficient mice by modulating sarcoplasmic reticulum Ca²⁺ handling .
    • Contrasts with AIP, which shows consistent cardioprotective effects in ischemia-reperfusion models.

Biological Activity

KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a multifunctional enzyme that plays a crucial role in various physiological processes, including cardiac function, neuronal signaling, and cellular growth. By inhibiting CaMKII activity, this compound has been shown to impact several biological pathways, making it a significant compound in biomedical research.

This compound exerts its effects primarily by binding to calmodulin (CaM), disrupting its interaction with CaMKII. This inhibition leads to decreased phosphorylation of target proteins that are normally activated by CaMKII, thereby modulating various cellular responses. Recent studies have indicated that this compound also influences other pathways independent of CaMKII, such as the modulation of ion channels and intracellular calcium release mechanisms.

Key Findings on Biological Activity

  • Neuroprotection :
    • This compound has demonstrated neuroprotective effects in models of excitotoxicity, particularly in cortical neurons exposed to N-methyl-D-aspartate (NMDA). It reduces the activation of caspase-3, a critical executor of apoptosis, suggesting that this compound may protect against neuronal death by inhibiting apoptotic pathways .
  • Cardiovascular Effects :
    • In studies involving cardiac tissue, this compound impaired angiogenesis and exacerbated cardiac remodeling and heart failure. This was attributed to its inhibitory effects on the NOX2/mtROS/p-VEGFR2 and STAT3 signaling pathways . The compound also reduced myocardial microvessel density and promoted apoptosis in vascular endothelial cells .
  • Impact on Morphine Withdrawal :
    • Research indicates that this compound can attenuate withdrawal symptoms in morphine-dependent models by inhibiting CaMKII activity within the locus coeruleus, a brain region involved in stress responses . This suggests a potential therapeutic application for managing withdrawal syndromes.
  • Calcium Dynamics :
    • Studies have shown that this compound can alter calcium release from ryanodine receptors in cardiomyocytes, indicating its role in modulating calcium signaling pathways beyond its inhibition of CaMKII .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Observed Mechanism
NeuroprotectionReduced apoptosis in cortical neuronsInhibition of caspase-3 activation
Impaired angiogenesisDecreased microvessel densityInhibition of NOX2/mtROS/p-VEGFR2 pathway
Withdrawal symptom attenuationReduced somatic withdrawal signsInhibition of CaMKII in locus coeruleus
Modulation of calcium signalingAltered calcium release dynamicsInteraction with ryanodine receptors

Case Study: Neuroprotective Effects

In a controlled study, cultured cortical neurons were treated with NMDA to induce excitotoxicity. Subsequent treatment with this compound resulted in a significant reduction in cell death markers and caspase-3 activation, demonstrating its protective capabilities against NMDA-induced neurotoxicity.

Case Study: Cardiovascular Implications

In vivo experiments showed that administration of this compound led to increased cardiac hypertrophy and worsened heart function metrics in animal models subjected to stress conditions. These findings highlight the dual nature of this compound's effects depending on the biological context.

Q & A

Basic Research Questions

Q. What is the primary mechanism of KN-93 in inhibiting CaMKII, and how should researchers validate its specificity in experimental systems?

this compound competitively binds to the calmodulin-binding site of CaMKII, preventing its activation by calcium/calmodulin complexes . To validate specificity:

  • Use KN-92 , a structurally similar but inactive analog, as a negative control to rule out off-target effects .
  • Measure downstream phosphorylation targets (e.g., GluA1Ser831 in neuronal studies or p53/p21 in proliferation assays ).
  • Combine with siRNA-mediated CaMKII knockdown to confirm phenotype consistency.

Q. What are the recommended in vitro concentrations of this compound for cell-based assays, and how should cytotoxicity be controlled?

this compound exhibits dose- and time-dependent effects, with typical working concentrations:

Cell TypeConcentration RangeKey OutcomesReference
PCI2h (neuronal)1–10 μMReduced dopamine content
LX-2 (hepatic stellate)5–50 μMInhibition of proliferation (27–82% reduction)
BMDMs (macrophages)≤5 μMNo cytotoxicity; inhibits ASFV replication
Cortical neurons0.25–1.0 μMNeuroprotection against NMDA-induced apoptosis
Cytotoxicity Control : Perform CCK-8 assays at 24–48 hours for each cell type .

Q. How should researchers address discrepancies in reported potency values (Ki, IC50) across studies?

Discrepancies arise from assay conditions (e.g., species-specific CaMKII isoforms, buffer composition):

  • Example : this compound shows Ki = 0.37 μM for human CaMKII but Ki = 2.58 μM in rabbit myocardium .
  • Recommendation :
    • Standardize assays using recombinant human CaMKII for comparative studies.
    • Validate inhibitor activity in pilot experiments for each model system .

Advanced Research Questions

Q. How does this compound’s inhibition of CaMKII lead to divergent outcomes in cell proliferation vs. apoptosis, and how can this be experimentally dissected?

this compound exhibits context-dependent effects:

  • Proliferation arrest : At 12 μM in NIH 3T3 cells, it induces G1 phase arrest via p53/p21 downregulation .
  • Apoptosis induction : At 24 μM in NIH 3T3 cells, it suppresses Mcl-1 and increases ROS, triggering p53-independent death .
    Methodological Approach :
  • Use time-lapse microscopy to track cell fate.
  • Combine with ROS scavengers (e.g., NAC) or caspase inhibitors to isolate mechanisms .

Q. What experimental strategies are recommended to study this compound’s off-target effects on ion channels or kinases?

this compound modulates Kv channels via C-type inactivation and inhibits H+/K+-ATPase . To isolate CaMKII-specific effects:

  • Perform patch-clamp electrophysiology in this compound-treated vs. KN-92-treated cells .
  • Use kinome-wide profiling (e.g., kinase activity arrays) at 10 μM .

Q. How can this compound be applied in vivo to study CaMKII’s role in disease models, and what dosing protocols are validated?

  • Cardiac arrhythmia : 10 μM this compound suppresses isoproterenol-induced arrhythmias in mice .
  • Neuropathic pain : Intrathecal administration (10 nmol/side) reduces AMPH intake in rat models .
  • Neuroprotection : Intra-ACC microinjection blocks acid-induced neuronal excitation .
    Dosing Considerations :
  • Optimize solubility in saline/DMSO mixtures (≤0.02% DMSO) .
  • Monitor behavioral baselines to exclude lingering effects .

Q. How does this compound’s inhibition of CaMKII intersect with immune modulation, particularly in Treg cell function?

this compound enhances IL-2 production in MRL/lpr mice, promoting Treg cell differentiation . To study this:

  • Use flow cytometry to quantify FoxP3+ Treg populations post-treatment.
  • Pair with IL-2 receptor blockade to confirm mechanistic linkage .

Q. Methodological Considerations for Data Interpretation

Q. What statistical and experimental design principles are critical for this compound studies involving contradictory data?

  • Power analysis : Ensure ≥3 biological replicates for dose-response assays .
  • Normalization : Express CaMKII activity relative to housekeeping proteins (e.g., β-actin) in Western blots .
  • Negative controls : Include KN-92 and vehicle (DMSO) in all experiments .

Q. How can researchers optimize this compound treatment duration to capture time-dependent effects on signaling pathways?

  • Short-term : 8–24 hours for acute CaMKII inhibition (e.g., phosphorylation changes ).
  • Long-term : 48–72 hours for apoptosis/proliferation assays .
  • Use live-cell imaging to track dynamic responses .

Properties

IUPAC Name

N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQTDSSHZREGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025982
Record name N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139298-40-1
Record name N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139298-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.